molecular formula C18H29N3O2 B11769027 3-n-Boc-amino-1-(2-amino-1-m-tolyl-ethyl)-pyrrolidine CAS No. 886365-11-3

3-n-Boc-amino-1-(2-amino-1-m-tolyl-ethyl)-pyrrolidine

Cat. No.: B11769027
CAS No.: 886365-11-3
M. Wt: 319.4 g/mol
InChI Key: ITPUKCZTUMISDI-UHFFFAOYSA-N
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Description

3-n-Boc-amino-1-(2-amino-1-m-tolyl-ethyl)-pyrrolidine is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with a Boc-protected amino group and an amino-m-tolyl-ethyl side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-n-Boc-amino-1-(2-amino-1-m-tolyl-ethyl)-pyrrolidine typically involves multiple steps, starting from commercially available starting materials The Boc-protection of the amino group is a crucial step in the synthesis, which is usually achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-n-Boc-amino-1-(2-amino-1-m-tolyl-ethyl)-pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc-protected amino group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

3-n-Boc-amino-1-(2-amino-1-m-tolyl-ethyl)-pyrrolidine has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-n-Boc-amino-1-(2-amino-1-m-tolyl-ethyl)-pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amino group to participate in various biochemical pathways. The compound’s unique structure enables it to bind to specific sites on target molecules, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-n-Boc-amino-1-(2-amino-1-phenyl-ethyl)-pyrrolidine: Similar structure but with a phenyl group instead of a m-tolyl group.

    3-n-Boc-amino-1-(2-amino-1-p-tolyl-ethyl)-pyrrolidine: Similar structure but with a p-tolyl group instead of a m-tolyl group.

Uniqueness

3-n-Boc-amino-1-(2-amino-1-m-tolyl-ethyl)-pyrrolidine is unique due to the presence of the m-tolyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy in various applications.

Properties

CAS No.

886365-11-3

Molecular Formula

C18H29N3O2

Molecular Weight

319.4 g/mol

IUPAC Name

tert-butyl N-[1-[2-amino-1-(3-methylphenyl)ethyl]pyrrolidin-3-yl]carbamate

InChI

InChI=1S/C18H29N3O2/c1-13-6-5-7-14(10-13)16(11-19)21-9-8-15(12-21)20-17(22)23-18(2,3)4/h5-7,10,15-16H,8-9,11-12,19H2,1-4H3,(H,20,22)

InChI Key

ITPUKCZTUMISDI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(CN)N2CCC(C2)NC(=O)OC(C)(C)C

Origin of Product

United States

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